molecular formula C8H5ClF4O B565834 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene CAS No. 1089333-51-6

4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene

Cat. No.: B565834
CAS No.: 1089333-51-6
M. Wt: 228.571
InChI Key: IYZZGWNRDAQWDZ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene (CAS 1089333-51-6) is a versatile benzyl chloride derivative of significant interest in medicinal chemistry research. This compound, with the molecular formula C8H5ClF4O and a molecular weight of 228.57 g/mol, serves as a critical synthetic intermediate . Its primary researched application is as a key reactant in the preparation of oxazolidine compounds that function as orexin receptor antagonists . The orexin system is a prominent target in neurological disorder research, and antagonists of its receptors hold potential for investigating therapeutic pathways. The structure of this compound features a reactive chloromethyl group and a unique substitution pattern of fluorine and trifluoromethoxy groups, which are known to influence the pharmacokinetic and binding properties of final target molecules. This makes it a valuable building block for the development of novel bioactive molecules. As a standard handling procedure, this product requires cold-chain transportation and storage at 2-8°C to ensure its stability and integrity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZZGWNRDAQWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloromethylation of Fluorinated Benzene Derivatives

Chloromethylation is a critical step for introducing the chloromethyl group (-CH₂Cl) onto the aromatic ring. A widely adopted method involves reacting 2-fluoro-1-(trifluoromethoxy)benzene with chloromethyl methyl ether (ClCH₂OCH₃) in the presence of Lewis acids such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions at temperatures between 0°C and 40°C, with a molar ratio of 1:5–10 for the substrate to chloromethylation reagent. For example, using AlCl₃ as a catalyst at 20–40°C achieves yields of 80% with 99.5% purity, as demonstrated in analogous syntheses of chloromethylated trifluoromethylbenzenes.

Radical Trifluoromethylation for Trifluoromethoxy Group Installation

The trifluoromethoxy (-OCF₃) group is introduced via radical trifluoromethylation using reagents like sodium trifluoroacetate or trifluoromethyltrimethylsilane. This step typically follows fluorination to ensure regioselectivity. For instance, 2-fluoro-4-chloromethylphenol is treated with a trifluoromethylating agent under inert conditions, followed by oxidation to stabilize the trifluoromethoxy group. Reaction temperatures are maintained below 50°C to prevent decomposition, with yields ranging from 60% to 75% depending on the substrate’s electronic properties.

Sequential Functionalization via Friedel-Crafts Alkylation

In cases where the benzene ring lacks pre-existing substituents, Friedel-Crafts alkylation is employed to install the chloromethyl group. A mixture of cyclopentyl chloride and AlCl₃ catalyzes the reaction at -10°C to 100°C, though optimal results are observed at 20–40°C. This method is particularly effective for synthesizing derivatives like 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene, achieving 85% yield when using a 1:1.5 molar ratio of substrate to Lewis acid.

Optimization of Reaction Parameters

Temperature and Catalyst Selection

Temperature control is paramount to minimize side reactions such as over-chloromethylation or ring deactivation. For chloromethylation, temperatures below 40°C prevent the formation of di- or tri-substituted byproducts. Catalysts like ZnCl₂ offer milder conditions compared to AlCl₃, reducing the risk of hydrolysis during workup.

Table 1: Comparative Analysis of Chloromethylation Conditions

CatalystTemperature (°C)Yield (%)Purity (%)
AlCl₃20–408099.5
ZnCl₂0–57598.0
SnCl₄25–307097.2

Solvent and Reagent Stoichiometry

Polar aprotic solvents such as dimethylformamide (DMF) enhance reagent solubility and reaction homogeneity. A molar excess of chloromethylation reagent (5–10 equivalents) ensures complete conversion, as seen in the synthesis of 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene. For radical trifluoromethylation, stoichiometric amounts of sodium trifluoroacetate are used to avoid excessive radical generation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of the target compound exhibit distinct signals: the chloromethyl group resonates at δ 4.5–4.7 ppm as a singlet, while the trifluoromethoxy group appears as a quartet near δ 7.1–7.3 ppm due to coupling with fluorine atoms. ¹³C NMR confirms the presence of -CF₃ at δ 110–120 ppm and the aromatic carbons adjacent to fluorine at δ 150–160 ppm.

Mass Spectrometry and X-ray Crystallography

High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 262.70 (calculated for C₈H₅ClF₄O). X-ray crystallography, though less commonly employed due to the compound’s oily consistency, has resolved analogous structures, confirming the regiochemistry of substituents.

Industrial-Scale Production

Industrial synthesis prioritizes continuous flow reactors to enhance yield and reduce waste. Chloromethylation and trifluoromethylation are conducted in tandem, with in-line purification via fractional distillation removing unreacted reagents. Phase transfer catalysts like hexadecyltrimethylammonium bromide (CTAB) improve interfacial interactions in biphasic systems, boosting reaction rates by 20–30%.

Challenges and Mitigation Strategies

Byproduct Formation

Over-chloromethylation generates di-substituted derivatives, which are minimized by controlling reagent stoichiometry and reaction time. Hydrolysis of the chloromethyl group during workup is mitigated using frozen water for quenching, preserving the integrity of the -CH₂Cl moiety.

Regioselectivity in Fluorination

Electrophilic fluorination using Selectfluor™ or acetyl hypofluorite ensures preferential substitution at the para position relative to existing electron-withdrawing groups. Computational modeling (DFT) aids in predicting substitution patterns, reducing trial-and-error experimentation.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Synthesis of Agrochemicals

One of the primary applications of 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene is as an intermediate in the synthesis of agrochemical products. It is utilized in the production of herbicides and pesticides due to its ability to undergo various chemical reactions that enhance agricultural productivity.

Case Study: Synthesis Pathway

A notable synthesis pathway involves the transformation of trifluoromethoxybenzene through chloromethylation to yield 4-chloromethyl-1-trifluoromethoxy-benzene. This process has shown yields exceeding 60%, making it a viable method for large-scale production .

Pharmaceutical Applications

The compound serves as a precursor in the pharmaceutical industry, particularly in the development of compounds that exhibit biological activity. Its unique fluorinated structure allows for modifications that can lead to enhanced pharmacological properties.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create potential anticancer agents. The presence of fluorine atoms can significantly influence the biological activity and selectivity of these compounds .

Industrial Uses

This compound is also employed in industrial applications, particularly as a solvent and cleaning agent in various manufacturing processes.

Data Table: Industrial Applications

Application TypeDescriptionExample Use Case
SolventUsed in cleaning processesAutomotive manufacturing
Adhesive PromoterEnhances adhesion properties in coatingsPaint manufacturing
IntermediatePrecursor for various chemical synthesesProduction of fluorinated compounds

Environmental and Safety Considerations

While the compound has beneficial applications, it is essential to consider its environmental impact and safety profile. Studies indicate potential exposure risks for workers handling this chemical, necessitating strict safety protocols during its use .

Case Study: Occupational Exposure

A study conducted on occupational exposure revealed that workers in manufacturing environments had varying levels of exposure to this compound, emphasizing the need for improved safety measures and monitoring .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design . The chloromethyl group can participate in covalent bonding with biological targets, potentially leading to the inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₈H₅ClF₄O
  • Molecular Weight : ~228.5 g/mol (calculated)
  • Boiling Point: Estimated to be higher than 72°C (based on non-fluorinated analog in )
  • Reactivity : The chloromethyl group acts as a leaving group, while the electron-withdrawing -OCF₃ and -F substituents enhance electrophilicity at the benzylic position .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene (Target) C₈H₅ClF₄O ~228.5 N/A -Cl, -F, -OCF₃ substituents; high electrophilicity
1-(Chloromethyl)-4-(trifluoromethoxy)benzene C₈H₆ClF₃O 210.58 65796-00-1 Lacks fluorine at position 2; lower reactivity due to absence of -F
4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene C₈H₅BrF₄O 273.02 886499-04-3 Bromine replaces chlorine; higher leaving group ability (Br > Cl)
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene C₇H₃BrF₄O 271.00 105529-58-6 Bromine at position 1; used in Pd-catalyzed arylations
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene C₇H₃BrClF₃O 290.45 158579-80-7 Bromine and chlorine substituents; steric hindrance affects coupling yields

Biological Activity

4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological assays, and implications for therapeutic applications.

  • Molecular Formula : C7H4ClF4O
  • CAS Number : 1089333-51-6
  • Molecular Weight : 210.55 g/mol

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethoxy group onto a chloromethyl-substituted benzene ring. This can be achieved through various electrophilic substitution reactions or nucleophilic displacement methods using appropriate reagents such as trifluoromethoxide sources.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of fluorine atoms in the structure often enhances the lipophilicity and membrane permeability of these compounds, contributing to their antibacterial efficacy.

Table 1: Antibacterial Activity Comparison

CompoundMIC (µg/mL)Activity Against
4-(Chloromethyl)-2-fluoro...0.031-0.062MRSA
Vancomycin0.125MRSA
Methicillin1.0MRSA

Note: MIC = Minimum Inhibitory Concentration

In a study evaluating various fluorinated compounds, those with trifluoromethoxy groups showed improved activity compared to their non-fluorinated counterparts, suggesting that the trifluoromethoxy group plays a crucial role in enhancing biological activity .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were assessed using Vero cells (African green monkey kidney cells). The selectivity index (SI), which measures the ratio of cytotoxicity to antibacterial activity, is a critical factor for determining therapeutic viability.

Table 2: Cytotoxicity Assessment

CompoundIC50 (µg/mL)SI (Selectivity Index)
4-(Chloromethyl)-2-fluoro...>10>10
Control (Non-fluorinated)5.0<5

An SI greater than 10 is considered favorable for drug development, indicating that the compound selectively targets bacterial cells over mammalian cells .

Case Studies

In a comparative study involving various chlorinated and fluorinated compounds, it was found that this compound exhibited superior activity in bacterial fluctuation assays and DNA repair assays compared to benzyl chloride and other structurally similar compounds . This suggests a potential mechanism involving DNA interaction or disruption.

Q & A

Q. What are effective purification methods for 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene, and how can purity be validated?

Methodological Answer: Purification typically involves fractional distillation under reduced pressure (e.g., 0.1 mmHg at 110°C, yielding ~80% purity) followed by recrystallization using non-polar solvents like hexane. Purity validation requires high-performance liquid chromatography (HPLC) with a UV detector (>95% purity threshold) and gas chromatography-mass spectrometry (GC-MS) to confirm molecular integrity. For example, demonstrates distillation as a key step for analogous trifluoromethoxy-substituted benzene derivatives .

Q. How can spectroscopic techniques (NMR, MS) be optimized for characterizing this compound?

Methodological Answer:

  • NMR: Use deuterated chloroform (CDCl₃) as a solvent to resolve aromatic proton signals. For ¹H NMR, expect splitting patterns due to fluorine coupling (e.g., δ 7.42–6.73 ppm for aromatic protons, as seen in ). ¹³C NMR should highlight carbons adjacent to electronegative groups (e.g., CF₃O at ~120–122 ppm) .
  • MS: Electron ionization (EI-MS) typically produces a molecular ion peak (M⁺) at m/z 314, with fragmentation patterns reflecting loss of Cl or CF₃O groups .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential release of toxic vapors (e.g., HCl during hydrolysis).
  • Store at 0–6°C to prevent degradation, as recommended for structurally similar halogenated aromatics in and .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound from 2-fluoro-1-(trifluoromethoxy)benzene precursors?

Methodological Answer:

  • Chloromethylation: Use paraformaldehyde and HCl gas in acetic acid at 50–60°C, monitoring progress via TLC. Adjust stoichiometry to minimize di-substitution byproducts.
  • Catalysis: Lewis acids like ZnCl₂ can enhance regioselectivity. highlights analogous intermediates (e.g., 4-(chloromethyl)-2-fluoro-1-iodobenzene) synthesized via halogen-directed reactions .

Q. How can computational modeling (DFT, MD) predict reactivity or stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the chloromethyl group is highly reactive due to its electron-withdrawing nature.
  • Molecular Dynamics (MD): Simulate solvent interactions to assess hydrolysis kinetics. ’s studies on trifluoromethoxy-containing pharmaceuticals provide a framework for modeling stability .

Q. What strategies resolve discrepancies in spectral data during synthesis (e.g., unexpected NMR splitting)?

Methodological Answer:

  • Isotopic Labeling: Introduce deuterated reagents to distinguish between overlapping signals.
  • Variable Temperature NMR: Resolve dynamic effects (e.g., rotational barriers in CF₃O groups). ’s detailed NMR assignments for a related compound can guide peak interpretation .

Q. How does the trifluoromethoxy group influence biological activity in drug discovery applications?

Methodological Answer: The CF₃O group enhances metabolic stability and membrane permeability. In vitro assays (e.g., enzyme inhibition studies) should compare activity against non-fluorinated analogs. highlights a bioactive triazole derivative incorporating similar substituents, demonstrating improved binding affinity .

Q. What kinetic studies are needed to assess hydrolysis or photodegradation pathways?

Methodological Answer:

  • Hydrolysis: Conduct pH-dependent studies (pH 3–9) at 25–40°C, monitoring degradation via HPLC. Activation energy can be derived from Arrhenius plots.
  • Photolysis: Use UV-Vis spectroscopy under simulated sunlight (λ > 290 nm) to identify radical intermediates. ’s stability data for halogenated aromatics informs experimental design .

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?

Methodological Answer:

  • Directing Groups: Utilize meta-directing effects of the CF₃O group to control substitution sites.
  • Protecting Groups: Temporarily block reactive sites (e.g., chloromethyl) during functionalization. ’s brominated trifluoromethoxy benzenes illustrate regioselective strategies .

Q. What advanced applications exist in materials science (e.g., liquid crystals, catalysts)?

Methodological Answer:

  • Liquid Crystals: Modify the core structure with alkyl chains to enhance mesophase stability. ’s ethynyl-substituted benzene derivatives demonstrate utility in IR-active liquid crystals .
  • Catalysts: Anchor the compound onto metal-organic frameworks (MOFs) via the chloromethyl group for heterogeneous catalysis. ’s benzothiophene carboxylate analogs provide a template for catalyst design .

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